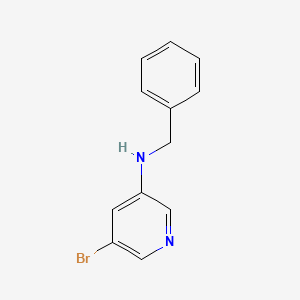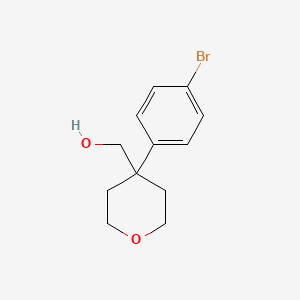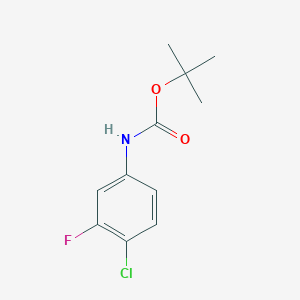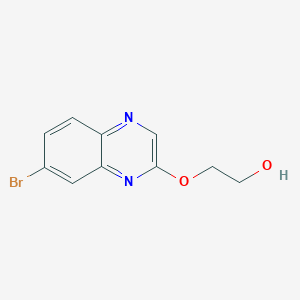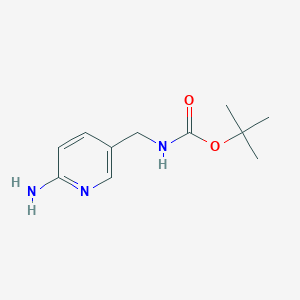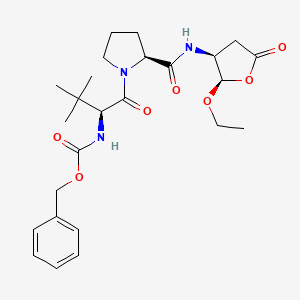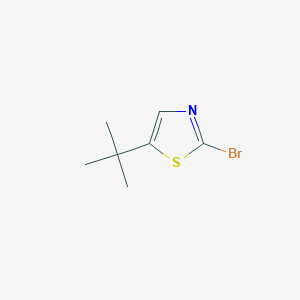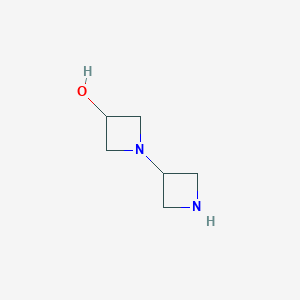![molecular formula C12H18BrN3 B1529739 3-Bromo-4-[(4-metilpiperazin-1-il)metil]anilina CAS No. 859027-13-7](/img/structure/B1529739.png)
3-Bromo-4-[(4-metilpiperazin-1-il)metil]anilina
Descripción general
Descripción
3-Bromo-4-[(4-methylpiperazin-1-yl)methyl]aniline is a chemical compound with the molecular formula C11H16BrN3 It is characterized by the presence of a bromine atom, a piperazine ring, and an aniline group
Aplicaciones Científicas De Investigación
3-Bromo-4-[(4-methylpiperazin-1-yl)methyl]aniline has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used as a probe in biological studies to understand cellular processes.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
Target of Action
It’s structurally similar compounds have been used to prepare 2-n-phenyl-4-n-phenyl-5-fluoropyrimidine derivatives, which have high inhibitory activity against fgfr4 . FGFR4, or Fibroblast Growth Factor Receptor 4, plays a crucial role in cell division and regulation of cell growth and maturation .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its target protein (such as fgfr4) and modulate its activity, leading to changes in cellular processes .
Biochemical Pathways
If it indeed targets fgfr4, it could potentially influence the fibroblast growth factor (fgf) signaling pathway, which plays a vital role in cell growth, maturation, and division .
Result of Action
If it acts on fgfr4, it could potentially influence cell growth, maturation, and division .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-[(4-methylpiperazin-1-yl)methyl]aniline typically involves the following steps:
Bromination: Aniline is brominated to introduce the bromine atom at the 3-position of the benzene ring.
Piperazine Attachment: The brominated aniline undergoes a reaction with 4-methylpiperazine to form the piperazine-methylated derivative.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 3-Bromo-4-[(4-methylpiperazin-1-yl)methyl]aniline can undergo various chemical reactions, including:
Oxidation: The aniline group can be oxidized to form a corresponding nitro compound.
Reduction: The compound can be reduced to remove the bromine atom, resulting in a different derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like tin (Sn) and hydrochloric acid (HCl) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Nitro Derivatives: Resulting from the oxidation of the aniline group.
Bromine-Free Derivatives: Resulting from the reduction of the bromine atom.
Substituted Derivatives: Resulting from the substitution of the bromine atom.
Comparación Con Compuestos Similares
3-Bromo-4-[(4-methylpiperazin-1-yl)methyl]aniline is similar to other brominated aniline derivatives and piperazine-containing compounds. its unique combination of functional groups sets it apart. Some similar compounds include:
4-Bromoaniline: Lacks the piperazine group.
4-Methylpiperazine: Lacks the bromine atom and aniline group.
3-Bromo-4-(4-methylpiperazin-1-yl)phenol: Contains a hydroxyl group instead of the aniline group.
These compounds have different properties and applications, highlighting the uniqueness of 3-Bromo-4-[(4-methylpiperazin-1-yl)methyl]aniline.
Propiedades
IUPAC Name |
3-bromo-4-[(4-methylpiperazin-1-yl)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrN3/c1-15-4-6-16(7-5-15)9-10-2-3-11(14)8-12(10)13/h2-3,8H,4-7,9,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXYWNRNRQJPZDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C=C(C=C2)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(6-Chloropyrazin-2-yl)oxy]acetic acid](/img/structure/B1529657.png)
![Ethyl 3-oxo-2-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1529659.png)
![4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1529661.png)
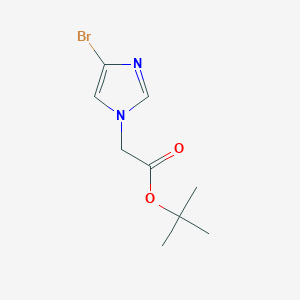
![8-Bromo-6-chloro-N-(3-fluoropyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide](/img/structure/B1529663.png)
